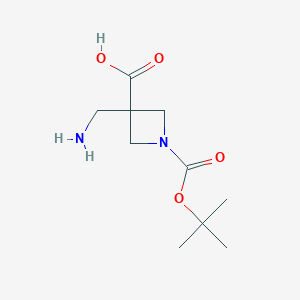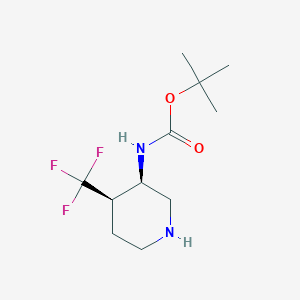![molecular formula C14H10ClN3O4S B1403495 Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate CAS No. 1363382-96-0](/img/structure/B1403495.png)
Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate
Übersicht
Beschreibung
“Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate” is a chemical compound. It is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates .
Synthesis Analysis
The synthesis of this compound involves several steps. The specific process may vary depending on the desired end product and the starting materials used . For example, one method involves the α-alkylation reaction between diethyl malonate and allyl bromide, followed by a cyclization reaction with amidine to obtain a six-membered ring of bislactam .Molecular Structure Analysis
The molecular structure of “Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate” is complex. It includes a pyrrolo[2,3-D]pyrimidine core, a phenylsulfonyl group at the 7-position, a methyl group at the 6-position, and a chlorine atom at the 4-position .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and depend on the specific conditions and reagents used. For instance, it can undergo reactions with various nucleophiles, leading to the formation of different substituted pyrrolo[2,3-D]pyrimidines .Physical And Chemical Properties Analysis
This compound has a molecular weight of 351.77 . It is a pale-yellow to yellow-brown solid .Wissenschaftliche Forschungsanwendungen
Application 1: Targeted Kinase Inhibitors
- Application Summary : This compound is used in the development of new targeted kinase inhibitors (TKIs), which are crucial in cancer treatment .
- Methods of Application : Synthesis of halogenated derivatives, specifically ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, followed by cytotoxicity assays against cancer cell lines .
- Results Summary : Compounds showed promising cytotoxic effects with IC50 values ranging from 29 to 59 µM. Compound 5k was particularly potent, with significant activity against multiple enzymes and the ability to induce apoptosis in HepG2 cells .
Application 2: Anti-Inflammatory Agents
- Application Summary : Pyrimidine derivatives, including this compound, have been studied for their anti-inflammatory properties .
- Methods of Application : Synthesis of pyrimidine derivatives and evaluation of their effects on inflammatory mediators .
- Results Summary : Pyrimidines showed inhibitory responses against key inflammatory mediators, suggesting potential as anti-inflammatory agents .
Application 3: Anticancer Activity
- Application Summary : The compound is involved in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives for evaluating anticancer activity .
- Methods of Application : Microwave-assisted synthesis of derivatives with different substitutions to assess anticancer properties .
- Results Summary : New series of derivatives were synthesized to evaluate their potential as anticancer agents .
Application 4: Tofacitinib Citrate Manufacture
- Application Summary : It is used in the manufacture of Tofacitinib citrate, a medication for rheumatoid arthritis .
- Methods of Application : Intermediate synthesis in the production process of Tofacitinib citrate .
- Results Summary : The compound serves as an intermediate in the synthesis of a widely used drug for rheumatoid arthritis .
Application 5: Tubercidin Analogs
- Application Summary : Synthesis of tubercidin analogs from pyrrolo[2,3-d]pyrimidine derivatives .
- Methods of Application : Chemical synthesis of 4-alkylamino-7-methyl analogs of tubercidin .
- Results Summary : The synthesis process led to the creation of analogs for further pharmacological evaluation .
Application 6: Kinase Inhibition and Apoptosis Induction
- Application Summary : The compound is part of a series that acts as multi-targeted kinase inhibitors and apoptosis inducers .
- Methods of Application : Synthesis of compounds and subsequent testing on cancer cell lines to observe apoptosis induction .
- Results Summary : One compound in particular showed the ability to induce cell cycle arrest and apoptosis, with increases in proapoptotic proteins .
Zukünftige Richtungen
The future directions for the research and development of this compound are promising. It has potential applications in the field of antiviral drug development, particularly against flaviviruses such as the Zika virus and dengue virus . Further studies are needed to elucidate its mechanism of action and to optimize its antiviral activity.
Eigenschaften
IUPAC Name |
methyl 7-(benzenesulfonyl)-4-chloropyrrolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4S/c1-22-14(19)11-7-10-12(15)16-8-17-13(10)18(11)23(20,21)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIAEVRVNFJRQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



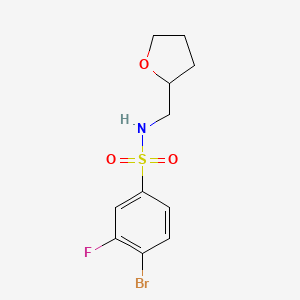
![2-(Dibromomethyl)benzo[d]thiazole](/img/structure/B1403413.png)
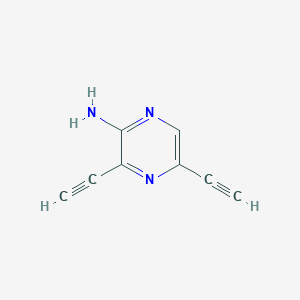

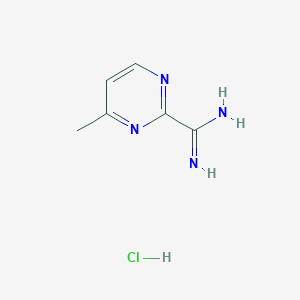
![2-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B1403425.png)
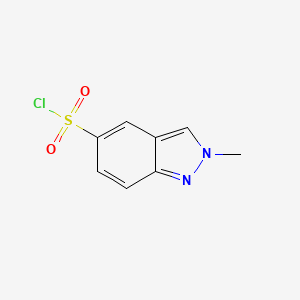
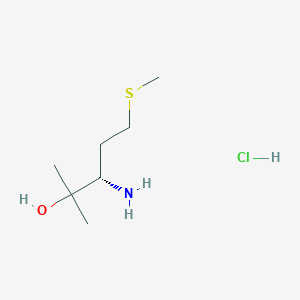
![2-Methyl-7-azaspiro[3.5]nonan-2-OL](/img/structure/B1403429.png)
![Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride](/img/structure/B1403430.png)
![Ethyl 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1403431.png)
![6-(Methylamino)-2-oxa-spiro[3.3]heptane](/img/structure/B1403433.png)
